ボラパキサール
概要
説明
ボラパキサールは、トロンビン受容体であるプロテアーゼ活性化受容体1(PAR-1)の強力な選択的競合的アンタゴニストです。 主に、心筋梗塞または末梢動脈疾患の既往歴を持つ患者における血栓性心血管イベントの発生を抑制するために使用されます . ボラパキサールは、Zontivityという商品名で販売されており、メルクアンドカンパニーによって開発されました .
2. 製法
ボラパキサールは、一連の複雑な有機反応によって合成されます。 合成には、PAR-1アンタゴニストとしての活性を発揮するために不可欠な、三環性ヒンバシン誘導体の足場を構築することが含まれます . 合成経路には通常、以下が含まれます。
科学的研究の応用
Vorapaxar has several scientific research applications, including:
Chemistry: Vorapaxar is used as a model compound in the study of PAR-1 antagonists and their synthesis.
Biology: In biological research, vorapaxar is used to study the role of PAR-1 in platelet aggregation and thrombotic events.
Medicine: Vorapaxar is clinically used to reduce the risk of thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease.
作用機序
ボラパキサールは、血小板上のプロテアーゼ活性化受容体1(PAR-1)を阻害することで作用します。 PAR-1は、トロンビンによって活性化されるGタンパク質共役受容体であり、血小板凝集と血栓形成につながります。 ボラパキサールは、PAR-1を遮断することで、トロンビン誘発性血小板活性化を阻止し、それによって血栓性イベントのリスクを軽減します . 阻害は可逆的であり、他の血小板活性化経路に影響を与えることなく、PAR-1に対して高度に選択的です .
生化学分析
Biochemical Properties
PARs are a family of G-protein coupled receptors highly expressed on platelets and activated by serine protease activity of thrombin to mediate thrombotic response .
Cellular Effects
Vorapaxar has been shown to inhibit thrombin-mediated platelet activation . This inhibition of platelet activation is crucial as it prevents thrombotic cardiovascular events in patients with a history of MI or PAD .
Molecular Mechanism
Vorapaxar exerts its effects at the molecular level by inhibiting the protease-activated receptor-1 (PAR-1) expressed on platelets . This inhibition prevents thrombin-related platelet aggregation .
Temporal Effects in Laboratory Settings
Vorapaxar displays significant inhibition of platelet aggregation that remains for up to 4 weeks after discontinuation due to the very long elimination half-life .
Metabolic Pathways
Vorapaxar is metabolized to its major circulating metabolite, M20, and its predominant metabolite excreted into feces, M19, by CYP3A4 and CYP 2J2 .
Subcellular Localization
The subcellular localization of Vorapaxar is not explicitly stated in the available literature. As a small molecule drug, Vorapaxar likely diffuses across cell membranes to reach its target, the protease-activated receptor-1 (PAR-1) on platelets .
準備方法
Vorapaxar is synthesized through a series of complex organic reactions. The synthesis involves the construction of a tricyclic himbacine-derived scaffold, which is essential for its activity as a PAR-1 antagonist . The synthetic route typically includes:
Starting Materials: The synthesis begins with commercially available starting materials such as (±)-3-butyne-2-ol.
Key Steps: The key steps involve the formation of the tricyclic core structure through a series of cyclization and functional group transformations.
Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific catalysts and reagents to achieve the desired stereochemistry and yield.
Industrial Production: Industrial production of vorapaxar involves scaling up the laboratory synthesis to produce the compound in large quantities while maintaining purity and consistency.
化学反応の分析
ボラパキサールは、以下を含むさまざまな化学反応を起こします。
酸化: ボラパキサールは、特定の条件下で酸化されて、酸化された誘導体を形成することができます。
還元: 還元反応は、ボラパキサール分子の官能基を修飾するために使用できます。
置換: ボラパキサールは、特定の官能基が他の官能基に置き換えられる置換反応を受けることができます。
一般的な試薬と条件: これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな触媒が含まれます。
4. 科学研究における用途
ボラパキサールには、以下を含むいくつかの科学研究における用途があります。
化学: ボラパキサールは、PAR-1アンタゴニストとその合成の研究におけるモデル化合物として使用されます。
生物学: 生物学研究では、ボラパキサールは、血小板凝集と血栓性イベントにおけるPAR-1の役割を研究するために使用されます。
医学: ボラパキサールは、心筋梗塞または末梢動脈疾患の既往歴を持つ患者における血栓性心血管イベントのリスクを軽減するために、臨床的に使用されます。
産業: 製薬業界では、ボラパキサールは、新しいPAR-1アンタゴニストやその他の抗血栓剤の開発のための参照化合物として役立ちます.
類似化合物との比較
ボラパキサールは、PAR-1を選択的に阻害するという点で、抗血小板薬の中でユニークです。 類似の化合物には以下が含まれます。
クロピドグレル: 血小板上のアデノシン二リン酸受容体P2Y12のアンタゴニストであり、血小板に対するアデノシン二リン酸の効果を遮断することで、血小板凝集を阻害します.
ボラパキサールのユニークさは、PAR-1を選択的に阻害できることであり、他の抗血小板療法に十分に反応しない可能性のある患者における血栓性イベントを軽減するための追加の機序を提供します .
特性
IUPAC Name |
ethyl N-[(1R,3aR,4aR,6R,8aR,9S,9aS)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33FN2O4/c1-3-35-29(34)32-23-10-11-24-20(14-23)15-26-27(17(2)36-28(26)33)25(24)12-9-22-8-7-19(16-31-22)18-5-4-6-21(30)13-18/h4-9,12-13,16-17,20,23-27H,3,10-11,14-15H2,1-2H3,(H,32,34)/b12-9+/t17-,20+,23-,24-,25+,26-,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGXUVOIWDMMJE-QHNZEKIYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1CCC2C(C1)CC3C(C2C=CC4=NC=C(C=C4)C5=CC(=CC=C5)F)C(OC3=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N[C@@H]1CC[C@@H]2[C@@H](C1)C[C@@H]3[C@H]([C@H]2/C=C/C4=NC=C(C=C4)C5=CC(=CC=C5)F)[C@H](OC3=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201009336 | |
Record name | Vorapaxar | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201009336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Vorapaxar inhibits platelet aggregation through the reversible antagonism of protease-activated receptor 1 (PAR-1), also known as thrombin receptor. PARs are a family of G-protein coupled receptors highly expressed on platelets and activated by serine protease activity of thrombin to mediate thrombotic response. By blocking PAR-1 activating, vorapaxar inhibits thrombin-induced platelet aggregation and thrombin receptor agonist peptide (TRAP)-induced platelet aggregation. Vorapaxar does not inhibit platelet aggregation induced by other agonists such as adenosine diphosphate (ADP), collagen or a thromboxane mimetic. | |
Record name | Vorapaxar | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09030 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
618385-01-6 | |
Record name | Vorapaxar | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=618385-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vorapaxar [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0618385016 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vorapaxar | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09030 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Vorapaxar | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201009336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbamic acid, N-[(1R,3aR,4aR,6R,8aR,9S,9aS)-9-[(1E)-2-[5-(3-fluorophenyl)-2-pyridinyl]ethenyl]dodecahydro-1-methyl-3-oxonaphtho[2,3-c]furan-6-yl]-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VORAPAXAR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZCE93644N2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Vorapaxar?
A1: Vorapaxar is a highly selective and reversible antagonist of protease-activated receptor-1 (PAR-1) expressed on platelets. [] It competitively inhibits thrombin from binding to the PAR-1 receptor, effectively blocking thrombin-induced platelet activation and subsequent aggregation. [, , ]
Q2: How does Vorapaxar differ from other antiplatelet agents like Aspirin or P2Y12 inhibitors?
A2: Unlike Aspirin, which inhibits cyclooxygenase-1, or P2Y12 inhibitors, which block the P2Y12 receptor on platelets, Vorapaxar specifically targets the PAR-1 receptor, providing a unique mechanism for inhibiting thrombin-mediated platelet activation. [, , , ]
Q3: What are the downstream effects of PAR-1 antagonism by Vorapaxar?
A3: By blocking PAR-1, Vorapaxar inhibits several key steps in platelet activation, including:
- Reduced platelet aggregation: Vorapaxar effectively diminishes platelet aggregation induced by thrombin, even in the presence of other agonists like collagen, ADP, and TRAP. [, , ]
- Inhibition of signaling cascades: Vorapaxar interrupts downstream signaling events triggered by PAR-1 activation, such as calcium mobilization, Rap1 activation, and pleckstrin phosphorylation, ultimately leading to reduced αIIbβ3 activation and platelet aggregation. [, ]
Q4: Describe the absorption and distribution of Vorapaxar.
A4: Vorapaxar is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1 hour. [] Food intake might modestly increase its area under the curve (AUC) and Cmax while slightly delaying Tmax. [] Vorapaxar exhibits a large volume of distribution, suggesting extensive distribution into tissues. []
Q5: What is the metabolic fate of Vorapaxar?
A5: Vorapaxar is primarily metabolized by cytochrome P450 (CYP3A4) enzymes in the liver, resulting in the formation of its active metabolite, SCH 2046273 (M20). [, ]
Q6: How is Vorapaxar eliminated from the body?
A6: Vorapaxar and its metabolite are primarily eliminated through the fecal route, with an elimination half-life of approximately 3-4 days for Vorapaxar and a similar range for its metabolite. [, ]
Q7: Does the pharmacokinetic profile of Vorapaxar differ between ethnicities?
A7: Based on a comparative study, the pharmacokinetic profiles of Vorapaxar and its metabolite, as well as the metabolite/parent ratios, appear comparable between healthy Chinese and Western populations. []
Q8: How do potent CYP3A4 inhibitors or inducers affect Vorapaxar exposure?
A8: Co-administration with potent CYP3A4 inhibitors like Ketoconazole can approximately double the steady-state AUC and Cmax of Vorapaxar. [] Conversely, potent inducers like Rifampin can decrease Vorapaxar exposure by approximately 50%. []
Q9: Does Vorapaxar affect the QT interval?
A9: In a dedicated study involving healthy volunteers, single-dose administration of Vorapaxar 120 mg showed no significant effect on the QTcF interval, suggesting a low risk of QT prolongation. []
Q10: What clinical trials have been conducted to evaluate Vorapaxar?
A10: Two major Phase III clinical trials, TRACER and TRA 2°P-TIMI 50, have assessed the efficacy and safety of Vorapaxar:
- TRACER (Thrombin Receptor Antagonist for Clinical Event Reduction in Acute Coronary Syndrome): This trial involved patients with non-ST-segment elevation acute coronary syndromes (NSTE-ACS). [, , ]
- TRA 2°P-TIMI 50 (Thrombin Receptor Antagonist in Secondary Prevention of Atherothrombotic Ischemic Events-TIMI 50): This trial enrolled patients with a history of myocardial infarction (MI), peripheral artery disease (PAD), or stroke. [, , , , , , ]
Q11: What are the primary safety concerns associated with Vorapaxar?
A11: The most significant safety concern with Vorapaxar is an increased risk of bleeding, including intracranial hemorrhage (ICH), particularly in patients with a history of stroke or transient ischemic attack (TIA). [, , , , , , , ] Therefore, Vorapaxar is contraindicated in these patient populations.
Q12: What is the role of Vorapaxar in patients with coronary artery bypass grafting (CABG)?
A12: A sub-analysis of TRA 2°P-TIMI 50 data indicated that Vorapaxar significantly reduced the risk of recurrent major cardiovascular events in patients with a history of CABG. [] While bleeding risk appeared similar to the overall trial population, further research is needed to fully assess its safety and efficacy in this specific group.
Q13: Does body weight influence the efficacy or safety of Vorapaxar?
A13: Analysis of TRA 2°P-TIMI 50 and TRACER data suggests a potential association between low body weight and reduced efficacy of Vorapaxar, although further investigation is needed to confirm this observation. [, ] Regarding safety, both trials indicate higher bleeding rates in patients with low body weight, raising concerns about potential dose adjustments in this group. []
Q14: What are potential future research directions for Vorapaxar?
A14: Future research should explore:
- Optimal Vorapaxar dosing: Investigate whether dose adjustments based on factors like body weight, age, or renal function are necessary to optimize efficacy and minimize bleeding risk. []
- Combination therapies: Evaluate the efficacy and safety of Vorapaxar in combination with newer antiplatelet agents like Ticagrelor or Cangrelor. [, ]
- Biomarkers: Identify biomarkers that can predict Vorapaxar's efficacy, monitor treatment response, or identify patients at high risk of bleeding. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。